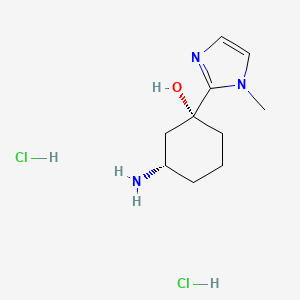![molecular formula C14H12N4O2 B2440521 2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803610-55-0](/img/structure/B2440521.png)
2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole is a type of heterocyclic compound. It contains a five-membered ring with three nitrogen atoms and two carbon atoms . Compounds containing a 1,2,4-triazole ring are known for their wide range of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For example, one study reported the synthesis of 19 novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques, such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . X-ray diffraction studies can also be used to establish the structure of new complexes with 1,2,4-triazole .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and conditions . For example, one study reported that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Applications De Recherche Scientifique
Photophysical Properties and Dipole Moments
A study on the synthesis and photophysical properties of a novel phthalimide derivative, closely related to the requested compound, was conducted to investigate its solvatochromic behavior and dipole moments. This research is significant for understanding the interactions between solute and solvent, which can be crucial for applications in dye-sensitized solar cells, fluorescent probes, and materials science. The derivative exhibited a higher singlet excited state dipole moment than the ground state, indicating potential for applications where high reactivity in excited states is beneficial (Akshaya et al., 2016).
Click Chemistry in Peptide Synthesis
Another application involves click chemistry for the efficient synthesis of peptidotriazoles on solid phase, demonstrating the utility of triazole-containing compounds in bioconjugation and peptide modification. This method supports the development of novel peptides with potential therapeutic applications, showcasing the versatility of triazole derivatives in drug design and development (Tornøe et al., 2002).
Synthesis and Reactivity Studies
Research on the preparation and reactivity of silyl-substituted bisketenes, including compounds structurally related to the target molecule, provides insights into the synthesis of novel organic compounds with potential applications in material science, pharmaceuticals, and organic synthesis. These studies highlight the reactivity of cyclobutene derivatives and their utility in generating diverse chemical structures (Zhao et al., 1993).
NMR Spectroscopy and Structural Analysis
The structural characterization of isoindole-1,3-dione derivatives through NMR spectroscopy underlines the importance of these compounds in the field of chemical research, where detailed structural analysis is crucial for the development of novel materials and drugs. Such studies assist in the elucidation of molecular structures, which is fundamental for understanding the properties and reactivities of new compounds (Dioukhane et al., 2021).
Anticancer Activity
The synthesis and evaluation of isatin 1,2,3-triazoles as potent inhibitors against caspase-3 represent the potential of triazole derivatives in medicinal chemistry, particularly in the design of anticancer agents. This research highlights the application of triazole-containing compounds in developing new therapeutics targeting specific enzymes involved in cancer progression (Jiang & Hansen, 2011).
Mécanisme D'action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding . The triazole moiety, in particular, plays a crucial role in this interaction
Biochemical Pathways
It is known that triazole derivatives can have a wide range of bioactivities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Pharmacokinetics
It is known that the triazole moiety can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Safety and Hazards
The safety and hazards of 1,2,4-triazole derivatives can depend on their specific structure and the biological system they interact with. Some 1,2,4-triazole derivatives have been evaluated for their safety on normal cell lines and have shown proper selectivity against normal and cytotoxic cancerous cell lines .
Orientations Futures
The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent agents for various applications, such as anticancer, antiviral, and anti-infective drugs . Further investigations on this scaffold could help in dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
2-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-11-9-4-1-2-5-10(9)12(20)18(11)14(6-3-7-14)13-15-8-16-17-13/h1-2,4-5,8H,3,6-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCUZFWBJLCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

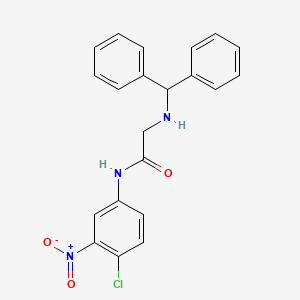
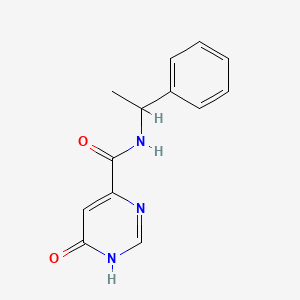
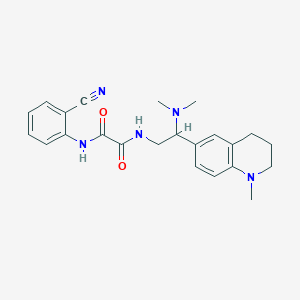

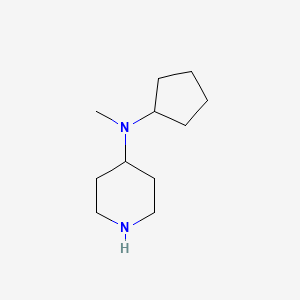
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2440450.png)
![(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2440451.png)
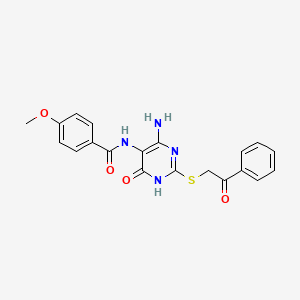
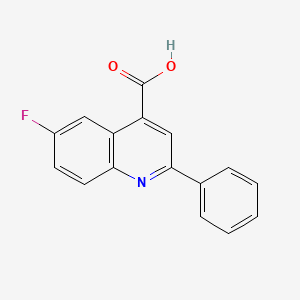


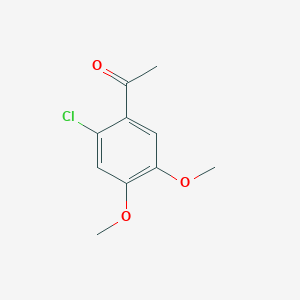
![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)
